Cas no 2228294-89-9 (3-(thiolan-3-yl)propane-1-thiol)
3-(thiolan-3-yl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(thiolan-3-yl)propane-1-thiol
- 2228294-89-9
- EN300-1741224
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- Inchi: 1S/C7H14S2/c8-4-1-2-7-3-5-9-6-7/h7-8H,1-6H2
- InChI Key: ZNJLZBSZOFVHKF-UHFFFAOYSA-N
- SMILES: S1CCC(C1)CCCS
Computed Properties
- Exact Mass: 162.05369279g/mol
- Monoisotopic Mass: 162.05369279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
3-(thiolan-3-yl)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741224-0.05g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-0.1g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 0.1g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-0.25g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-0.5g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-1.0g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 1g |
$971.0 | 2023-06-03 | ||
| Enamine | EN300-1741224-2.5g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-5.0g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 5g |
$2816.0 | 2023-06-03 | ||
| Enamine | EN300-1741224-10.0g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 10g |
$4176.0 | 2023-06-03 | ||
| Enamine | EN300-1741224-1g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1741224-5g |
3-(thiolan-3-yl)propane-1-thiol |
2228294-89-9 | 5g |
$2816.0 | 2023-09-20 |
3-(thiolan-3-yl)propane-1-thiol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(thiolan-3-yl)propane-1-thiol
Introduction to 3-(thiolan-3-yl)propane-1-thiol (CAS No: 2228294-89-9)
3-(thiolan-3-yl)propane-1-thiol, identified by the chemical compound code CAS No: 2228294-89-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen bond, which makes it a versatile intermediate in organic synthesis. The unique structural motif of 3-(thiolan-3-yl)propane-1-thiol combines a propane backbone with a thiolan ring, offering distinct chemical properties that are exploitable in various applications.
The molecular structure of 3-(thiolan-3-yl)propane-1-thiol consists of a propane chain substituted with a thiolan ring at the third carbon position. This configuration imparts both flexibility and reactivity to the molecule, making it a valuable building block in the synthesis of more complex organic compounds. The thiol group (-SH) is particularly noteworthy, as it participates in a wide range of chemical reactions, including oxidation, reduction, and coupling reactions, which are fundamental in pharmaceutical synthesis.
In recent years, there has been growing interest in the applications of 3-(thiolan-3-yl)propane-1-thiol due to its potential role in drug development and material science. The compound's ability to act as a precursor for more complex molecules has made it a subject of extensive research. For instance, its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including those with potential therapeutic applications.
One of the most compelling aspects of 3-(thiolan-3-yl)propane-1-thiol is its utility in medicinal chemistry. The thiol group's reactivity allows for the formation of disulfide bonds, which are crucial in stabilizing protein structures and have been utilized in the development of drugs targeting protein-protein interactions. Additionally, the propane backbone provides a scaffold that can be modified to enhance pharmacological properties such as solubility and bioavailability.
Recent studies have highlighted the role of 3-(thiolan-3-yl)propane-1-thiol in the development of novel antimicrobial agents. The thiol group's ability to disrupt bacterial cell membranes has been exploited in designing compounds that exhibit potent antimicrobial activity. This has particular relevance in the context of rising antibiotic resistance, where new strategies for combating bacterial infections are urgently needed.
The compound's structural features also make it an attractive candidate for material science applications. For example, its ability to form coordination complexes with metal ions has been explored in the development of catalysts and functional materials. These complexes can exhibit unique electronic and optical properties, making them useful in applications such as sensors and luminescent materials.
In conclusion, 3-(thiolan-3-yl)propane-1-thiol (CAS No: 2228294-89-9) is a multifaceted compound with significant potential in both pharmaceutical and material science domains. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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